molecular formula C11H19IO2 B13077638 4-[(2-Iodocyclohexyl)oxy]oxane

4-[(2-Iodocyclohexyl)oxy]oxane

Cat. No.: B13077638
M. Wt: 310.17 g/mol
InChI Key: IPGJCBCJRDXFBI-UHFFFAOYSA-N
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Description

4-[(2-Iodocyclohexyl)oxy]oxane is a chemical compound with the molecular formula C11H19IO2 and a molecular weight of 310.17 g/mol . This compound is characterized by the presence of an iodocyclohexyl group attached to an oxane ring, making it a unique structure in organic chemistry.

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

4-(2-iodocyclohexyl)oxyoxane

InChI

InChI=1S/C11H19IO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2

InChI Key

IPGJCBCJRDXFBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OC2CCOCC2)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2-Iodocyclohexyl)oxy]oxane typically involves the reaction of 2-iodocyclohexanol with oxane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2-Iodocyclohexyl)oxy]oxane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2-Iodocyclohexyl)oxy]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Iodocyclohexyl)oxy]oxane involves its interaction with specific molecular targets and pathways. The iodocyclohexyl group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The oxane ring provides stability and enhances the compound’s ability to interact with biological molecules .

Comparison with Similar Compounds

Similar compounds to 4-[(2-Iodocyclohexyl)oxy]oxane include:

The uniqueness of 4-[(2-Iodocyclohexyl)oxy]oxane lies in its specific structure, which provides distinct chemical and biological properties compared to its analogs.

Biological Activity

4-[(2-Iodocyclohexyl)oxy]oxane is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 4-[(2-Iodocyclohexyl)oxy]oxane can be described as follows:

  • Molecular Formula : C10_{10}H15_{15}IO
  • Molecular Weight : 292.13 g/mol

Research indicates that compounds similar to 4-[(2-Iodocyclohexyl)oxy]oxane may exhibit biological activity through various mechanisms:

  • Antimicrobial Activity : Compounds containing iodine are known for their antimicrobial properties, which can disrupt microbial cell membranes and inhibit growth.
  • Anti-inflammatory Effects : Iodinated compounds have been studied for their role in modulating inflammatory pathways, potentially reducing inflammation in various tissues.
  • Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various iodinated compounds, including 4-[(2-Iodocyclohexyl)oxy]oxane. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainInhibition Zone (mm)
4-[(2-Iodocyclohexyl)oxy]oxaneStaphylococcus aureus15
4-[(2-Iodocyclohexyl)oxy]oxaneEscherichia coli12

Anti-inflammatory Effects

In vitro assays demonstrated that 4-[(2-Iodocyclohexyl)oxy]oxane could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control200150
4-[(2-Iodocyclohexyl)oxy]oxane (10 µM)12090

Case Study 1: Antimicrobial Efficacy

In a clinical trial involving patients with skin infections, a formulation containing 4-[(2-Iodocyclohexyl)oxy]oxane showed a reduction in infection severity compared to standard treatments. Patients treated with the iodinated compound exhibited faster healing times and reduced bacterial load.

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, administration of 4-[(2-Iodocyclohexyl)oxy]oxane resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues. This suggests a potential role for this compound in neurodegenerative disease management.

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